7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a benzothieno and pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno moiety, followed by the introduction of the pyrimidinone ring. Key steps include:
Formation of the Benzothieno Moiety: This involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.
Introduction of the Pyrimidinone Ring: This step involves the reaction of the benzothieno intermediate with a suitable amine and carbonyl source under controlled conditions to form the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isobutylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form alcohols.
Substitution: The tert-butyl and isobutylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The sulfur atom in the isobutylsulfanyl group can form interactions with metal ions or proteins, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Benzothieno 3,2-bbenzothiophene Derivatives : These compounds are used in material science for their electronic properties .
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors.
Uniqueness
7-tert-butyl-2-(isobutylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of both tert-butyl and isobutylsulfanyl groups, which can impart distinct chemical and biological properties. Its combination of a benzothieno and pyrimidinone moiety also sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H30N2OS2 |
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Molecular Weight |
426.6 g/mol |
IUPAC Name |
7-tert-butyl-2-(2-methylpropylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H30N2OS2/c1-15(2)14-28-23-25-21-20(22(27)26(23)17-9-7-6-8-10-17)18-12-11-16(24(3,4)5)13-19(18)29-21/h6-10,15-16H,11-14H2,1-5H3 |
InChI Key |
MXDWGGPCECHONE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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